![molecular formula C11H17NO5S B11738868 (3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid](/img/structure/B11738868.png)
(3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid
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Overview
Description
(3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of an aminooxolan ring and a methylbenzenesulfonic acid group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of glycine ethyl ester, followed by ring closure and subsequent functional group modifications . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of biocatalysts and engineered microbial strains, such as Escherichia coli, has been explored to produce similar compounds with high efficiency .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
(3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A versatile scaffold used in drug discovery.
4-Hydroxyisoleucine: A compound with insulinotropic activity.
Uniqueness
(3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NO5S |
---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
(3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H9NO2/c1-6-2-4-7(5-3-6)11(8,9)10;5-3-1-7-2-4(3)6/h2-5H,1H3,(H,8,9,10);3-4,6H,1-2,5H2/t;3-,4-/m.0/s1 |
InChI Key |
PNRWCDHUVJIBPS-AGLLAZAASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H]([C@H](CO1)O)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(CO1)O)N |
Origin of Product |
United States |
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